molecular formula C21H19NO3 B14590075 Benzyl 2-amino-5-(benzyloxy)benzoate CAS No. 61340-16-7

Benzyl 2-amino-5-(benzyloxy)benzoate

Katalognummer: B14590075
CAS-Nummer: 61340-16-7
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: VIYOKNMTWMBBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-amino-5-(benzyloxy)benzoate is an organic compound that features a benzene ring substituted with an amino group, a benzyloxy group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-5-(benzyloxy)benzoate typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-amino-5-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    Benzyl benzoate: Shares the benzoate ester group but lacks the amino and benzyloxy substituents.

    2-Amino-5-benzyloxybenzoic acid: Similar structure but without the esterification.

    Benzyl 2-amino-5-methoxybenzoate: Similar but with a methoxy group instead of a benzyloxy group.

Uniqueness: Benzyl 2-amino-5-(benzyloxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

61340-16-7

Molekularformel

C21H19NO3

Molekulargewicht

333.4 g/mol

IUPAC-Name

benzyl 2-amino-5-phenylmethoxybenzoate

InChI

InChI=1S/C21H19NO3/c22-20-12-11-18(24-14-16-7-3-1-4-8-16)13-19(20)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2

InChI-Schlüssel

VIYOKNMTWMBBBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.